3-(Oxan-2-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJVANSKLOUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(Oxan-2-yl)propan-1-amine
Abstract
3-(Oxan-2-yl)propan-1-amine, also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine, is a valuable bifunctional molecule incorporating a primary amine and a tetrahydropyran (THP) ring. This structure serves as a key building block in medicinal chemistry and materials science, where the amine provides a reactive handle for further functionalization and the THP moiety imparts specific solubility and conformational properties. This guide provides an in-depth analysis of robust and scalable synthetic protocols for this compound, intended for researchers, chemists, and professionals in drug development. We will dissect common synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate method for a given application.
Introduction and Strategic Importance
The unique combination of a nucleophilic primary amine and a stable, heterocyclic oxane ring makes 3-(oxan-2-yl)propan-1-amine a desirable synthon. The tetrahydropyran (THP) group is a prevalent motif in numerous natural products and bioactive molecules, often influencing pharmacokinetic properties. The propylamine linker offers flexibility and a site for covalent attachment to other scaffolds. Consequently, efficient access to this compound is of significant interest for the synthesis of novel pharmaceutical candidates and functional materials.
This guide focuses on two primary, field-proven retrosynthetic approaches to construct the target molecule, each beginning from readily available starting materials.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two primary pathways for its synthesis. The core strategy involves forming the C-N bond at a late stage, leveraging the stability of the oxane ring.
Caption: Retrosynthetic analysis of 3-(Oxan-2-yl)propan-1-amine.
Pathway 1 focuses on the reduction of a terminal nitrile group. This is a powerful and direct method for installing a primary amine. Pathway 2 utilizes the reductive amination of a corresponding aldehyde, another cornerstone reaction in amine synthesis.[1][2][3] Pathway 3 involves the nucleophilic substitution of a propyl halide with an ammonia equivalent, a classic but often less selective approach.
This guide will detail the experimental protocols for the two most reliable and high-yielding routes: Nitrile Reduction and Reductive Amination.
Synthesis Protocol 1: Reduction of 3-(Oxan-2-yl)propanenitrile
This pathway is arguably the most direct and high-yielding approach. It involves the initial synthesis of the nitrile precursor followed by its reduction to the target primary amine.
Rationale and Mechanism
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Powerful hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), or catalytic hydrogenation are typically employed. LiAlH₄ acts as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbon of the nitrile. Subsequent workup protonates the resulting nitrogen species to yield the primary amine. Catalytic hydrogenation offers a milder, often safer, alternative suitable for industrial scale-up.
Workflow Overview
Caption: Workflow for Synthesis Protocol 1.
Detailed Experimental Protocol
Step A: Synthesis of 3-(Oxan-2-yl)propanenitrile
-
Reagent Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, 200 mL).
-
Reaction Initiation: Stir the suspension at room temperature. Slowly add 2-(3-bromopropyl)oxane (1.0 eq.) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 40°C.[4]
-
Reaction Progression: After the addition is complete, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by vacuum distillation to afford 3-(oxan-2-yl)propanenitrile as a colorless oil.
Step B: Reduction to 3-(Oxan-2-yl)propan-1-amine
-
Reagent Setup: In a separate flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 250 mL). Cool the suspension to 0°C using an ice bath.
-
Addition of Nitrile: Dissolve the 3-(oxan-2-yl)propanenitrile (1.0 eq.) from Step A in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC or GC, staining with ninhydrin for the amine product).
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation and Purification: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the combined filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield 3-(oxan-2-yl)propan-1-amine as a clear, colorless liquid.
Synthesis Protocol 2: Reductive Amination of 3-(Oxan-2-yl)propanal
Reductive amination is a versatile one-pot method for amine synthesis that avoids the handling of highly toxic cyanides and powerful hydrides like LiAlH₄.[3]
Rationale and Mechanism
This reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde with an amine source (in this case, ammonia or an ammonia equivalent).[1][5] This intermediate is then reduced in situ by a selective reducing agent. The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion faster than the starting aldehyde.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and selectivity.[1]
Workflow Overview
Caption: Workflow for Synthesis Protocol 2.
Detailed Experimental Protocol
-
Reagent Setup: To a 500 mL round-bottom flask, add 3-(oxan-2-yl)propanal (1.0 eq.), ammonium acetate (NH₄OAc, 2.5 eq.), and anhydrous dichloromethane (DCM, 200 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes. The reaction is mildly exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC or GC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol/Triethylamine, e.g., 95:5:0.5) or by vacuum distillation to afford the pure amine.
Comparative Analysis of Protocols
| Parameter | Protocol 1: Nitrile Reduction | Protocol 2: Reductive Amination |
| Starting Materials | 2-(3-Bromopropyl)oxane, NaCN | 3-(Oxan-2-yl)propanal, NH₄OAc |
| Key Reagents | LiAlH₄ (or H₂/catalyst) | NaBH(OAc)₃ or NaBH₃CN |
| Typical Yields | High (often >80% over 2 steps) | Good to High (65-85%) |
| Scalability | Good; catalytic hydrogenation preferred for large scale. | Excellent; one-pot procedure is highly advantageous. |
| Safety Concerns | Highly toxic NaCN; pyrophoric and water-reactive LiAlH₄. | Less hazardous reagents; toxic NaBH₃CN is an option. |
| Workup Complexity | Careful quenching of LiAlH₄ required. | Simple aqueous workup. |
| Applicability | Robust and reliable, classic transformation. | Milder conditions, tolerant of many functional groups.[2] |
Conclusion
The synthesis of 3-(oxan-2-yl)propan-1-amine can be accomplished efficiently through several strategic routes. The Nitrile Reduction pathway offers high yields and is a very robust method, though it requires careful handling of hazardous reagents like sodium cyanide and lithium aluminum hydride. For large-scale synthesis, catalytic hydrogenation is a viable, safer alternative for the reduction step.
Conversely, the Reductive Amination protocol provides a milder, safer, and operationally simpler one-pot alternative.[3] Its high functional group tolerance and the use of less hazardous reagents make it an attractive option, particularly in complex molecule synthesis and for laboratories where handling of highly reactive or toxic materials is a concern. The choice between these protocols will ultimately depend on the specific requirements of the project, including scale, available equipment, safety protocols, and the chemist's familiarity with the techniques.
References
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxan-3-amine. PubChem Compound Database. Retrieved from [Link]
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Research and Reviews. (n.d.). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Open Access Journals. Retrieved from [Link]
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ResearchGate. (2025, May 19). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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ResearchGate. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
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PubMed Central. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]
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ScienceDirect. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(Oxan-2-yl)propan-1-amine
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Oxan-2-yl)propan-1-amine, also known as 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally similar analogs, theoretical principles, and established analytical methodologies to provide a robust and well-rounded profile. Every effort has been made to clearly distinguish between experimental data for related compounds and predicted properties for the title compound, ensuring scientific integrity and transparency.
Chemical Identity and Structure
3-(Oxan-2-yl)propan-1-amine is a primary amine featuring a propyl chain attached to the 2-position of a tetrahydropyran ring. This structure imparts a combination of hydrophilicity from the amine and ether functionalities and lipophilicity from the aliphatic backbone and cyclic ether.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source/Comment |
| IUPAC Name | 3-(Oxan-2-yl)propan-1-amine | --- |
| Synonym | 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine | --- |
| CAS Number | Not definitively assigned in public databases. | This highlights the specialized nature of the compound. |
| Molecular Formula | C₈H₁₇NO | Calculated |
| Molecular Weight | 143.23 g/mol | Calculated |
| Chemical Structure | ![]() | --- |
Predicted and Comparative Physicochemical Properties
The physicochemical properties of a molecule are critical in determining its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity. In the absence of direct experimental data, we can infer the properties of 3-(Oxan-2-yl)propan-1-amine by examining its close structural analogs.
Table 2: Comparison of Predicted and Experimental Physicochemical Properties of 3-(Oxan-2-yl)propan-1-amine and Its Analogs
| Property | 3-(Oxan-2-yl)propan-1-amine (Predicted) | 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine[1] | (Tetrahydro-2H-pyran-2-ylmethyl)amine[2] | Tetrahydro-pyran-3-ylamine[3] |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO | C₆H₁₃NO | C₅H₁₁NO |
| Molecular Weight | 143.23 | 143.22 | 115.17 | 101.15 |
| Boiling Point (°C) | ~190-210 | Not Available | Not Available | 151.4 at 760 mmHg |
| Density (g/cm³) | ~0.95-1.05 | Not Available | Not Available | 0.963 |
| pKa | ~10.4-10.8 | Not Available | Not Available | Not Available |
| LogP | ~1.3-1.8 | Not Available | 0 | -0.3 |
Expert Insights:
-
Boiling Point: The boiling point of 3-(Oxan-2-yl)propan-1-amine is expected to be higher than that of Tetrahydro-pyran-3-ylamine due to its greater molecular weight and longer alkyl chain, which increases van der Waals forces. The presence of the primary amine allows for hydrogen bonding, significantly elevating the boiling point compared to non-polar compounds of similar molecular weight.[4]
-
Basicity (pKa): As a primary aliphatic amine, 3-(Oxan-2-yl)propan-1-amine is expected to be a moderately strong base. The pKa of its conjugate acid is predicted to be in the range of 10.4 to 10.8, typical for primary amines. The ether oxygen in the tetrahydropyran ring is unlikely to have a significant impact on the basicity of the distant amine group.
-
Solubility: The molecule possesses both hydrogen bond donors (-NH₂) and acceptors (N and O), suggesting moderate solubility in polar protic solvents like water and alcohols. The octyl-like structure (8 carbon atoms) will limit its aqueous solubility compared to smaller amines. It is expected to be freely soluble in a range of organic solvents, from non-polar (e.g., hexanes) to polar aprotic (e.g., ethyl acetate, dichloromethane). The basicity of the amine group will allow for its dissolution in dilute aqueous acids through the formation of the more polar ammonium salt.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the tetrahydropyran ring and the propyl chain.
-
~3.2-4.0 ppm: Multiplets corresponding to the protons on the carbon adjacent to the ring oxygen (C6-H) and the proton on the chiral center (C2-H).
-
~2.7-2.9 ppm: A triplet corresponding to the methylene group adjacent to the amine (-CH₂-NH₂).
-
~1.2-1.9 ppm: A series of complex multiplets arising from the protons on the propyl chain and the remaining protons of the tetrahydropyran ring.
-
~1.1-1.5 ppm (broad singlet): A signal corresponding to the two amine protons (-NH₂). This signal may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
~75-80 ppm: Signal for the carbon of the chiral center (C2).
-
~65-70 ppm: Signal for the carbon adjacent to the ring oxygen (C6).
-
~40-45 ppm: Signal for the methylene carbon adjacent to the amine group.
-
~20-40 ppm: A cluster of signals for the remaining methylene carbons in the propyl chain and the tetrahydropyran ring.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the amine and ether functional groups.
-
3300-3500 cm⁻¹ (broad, two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine.
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic backbone.
-
~1600 cm⁻¹ (medium): N-H scissoring (bending) vibration.
-
1050-1150 cm⁻¹ (strong): C-O-C stretching vibration of the cyclic ether.
Mass Spectrometry
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 143. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the propyl chain or the tetrahydropyran ring.
Synthesis and Purification
A plausible synthetic route to 3-(Oxan-2-yl)propan-1-amine would likely start from a commercially available tetrahydropyran derivative. One potential pathway involves the conversion of a suitable starting material to a nitrile, followed by reduction.
Caption: Plausible synthetic route to 3-(Oxan-2-yl)propan-1-amine.
Purification of the final product would likely be achieved by distillation under reduced pressure or by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent protonation and tailing of the amine on the acidic silica gel.
Experimental Protocols for Physicochemical Property Determination
The following sections outline standard, validated protocols for determining the key physicochemical properties of primary amines like 3-(Oxan-2-yl)propan-1-amine.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus. This method is suitable for small sample quantities.
Methodology:
-
A small amount of the sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.
-
The assembly is placed in a heated oil bath.
-
The temperature at which a rapid stream of bubbles emerges from the capillary tube is noted.
-
The bath is allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the dissociation constant of an amine.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
A solution of 3-(Oxan-2-yl)propan-1-amine of known concentration is prepared in deionized water.
-
A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Determination of Solubility
The solubility in various solvents can be determined by the equilibrium solubility method.
Methodology:
-
An excess amount of 3-(Oxan-2-yl)propan-1-amine is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solute.
-
The concentration of the amine in the filtrate is determined by a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).[5][6]
Purity Analysis by Gas Chromatography
Gas chromatography is an excellent method for assessing the purity of volatile amines.
Caption: Simplified workflow for GC analysis of amines.
Methodology:
-
A dilute solution of the amine is prepared in a suitable solvent (e.g., dichloromethane).
-
A small volume (e.g., 1 µL) is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The components are separated based on their boiling points and interaction with the stationary phase.
-
A flame ionization detector (FID) is used to detect the eluted components. The peak area is proportional to the concentration of the analyte.
Expert Note: To prevent peak tailing, which is common with amines, a column with a basic deactivation is recommended.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Oxan-2-yl)propan-1-amine is not available, based on its structure as a primary amine, the following precautions should be taken. Primary amines are typically corrosive and can cause severe skin burns and eye damage.[1] They may also be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.[8]
Conclusion
3-(Oxan-2-yl)propan-1-amine is a bifunctional molecule with properties characteristic of both a primary amine and a cyclic ether. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through the analysis of structurally related compounds and the application of fundamental chemical principles. This guide provides a foundation for researchers and developers to understand and utilize this compound in their work, from predicting its behavior in different environments to establishing robust analytical methods for its characterization. Further experimental investigation is warranted to definitively establish the properties outlined in this document.
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Computational Characterization and Molecular Modeling of 3-(Oxan-2-yl)propan-1-amine: A Guide for Rational Drug Design
Introduction & Structural Significance[1][2][3]
3-(Oxan-2-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine) is a critical saturated heterocyclic building block in medicinal chemistry. It features a tetrahydropyran (oxane) ring substituted at the C2 position with a flexible propyl-amine linker.
This scaffold acts as a bioisostere for cyclohexyl-amines, offering improved aqueous solubility due to the ether oxygen's hydrogen bond acceptor (HBA) capability while maintaining lipophilic bulk. It is frequently utilized in Fragment-Based Drug Discovery (FBDD) for targeting G-protein coupled receptors (GPCRs), specifically histamine H3 antagonists, and as a linker in PROTAC (Proteolysis Targeting Chimera) design.
This guide outlines the theoretical protocols required to characterize this molecule’s conformational landscape, electronic properties, and ADMET profile.
Table 1: Physicochemical Baseline (Experimental & Predicted)
| Property | Value | Source/Method |
| CAS Number | 42027-38-3 | Registry |
| Molecular Formula | C₈H₁₇NO | Stoichiometry |
| Molecular Weight | 143.23 g/mol | Calculated |
| LogP (Predicted) | 1.0 ± 0.2 | XLogP3 / SwissADME |
| Topological PSA | 29.5 Ų | Polar Surface Area (N + O contributions) |
| H-Bond Donors | 1 (Amine NH₂) | Structural Count |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Structural Count |
| Rotatable Bonds | 4 | Propyl chain + C2-C(alkyl) bond |
Conformational Landscape Analysis
The flexibility of the propyl chain combined with the chair-flip dynamics of the oxane ring requires a rigorous conformational search strategy. A single static structure is insufficient for docking studies.
Theoretical Protocol: Conformational Search
Objective: Identify the Global Minimum (GM) and low-energy bioactive conformers.
-
Force Field Generation: Use MMFF94x or OPLS3e force fields. These are parameterized well for ethers and amines.
-
Sampling Method: Perform a Monte Carlo Multiple Minimum (MCMM) search or Low-Mode Sampling (LMOD).
-
Constraint: Ring conformation. The tetrahydropyran ring prefers the chair conformation.
-
Variable: The C2-substituent (propylamine) will predominantly adopt the equatorial position to avoid 1,3-diaxial steric clashes with the C4/C6 axial protons.
-
-
Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.
DFT Optimization & Validation
Refine the force-field geometries using Density Functional Theory (DFT).
-
Functional: wB97X-D or B3LYP-D3 .
-
Reasoning: The "-D" dispersion correction is critical. The propyl amine chain can fold back toward the ether oxygen (intramolecular N-H···O hydrogen bonding).[1] Standard B3LYP fails to capture these weak dispersive forces accurately.
-
-
Basis Set: 6-311+G(d,p) .[2] Diffuse functions (+) are mandatory for describing the lone pairs on the Oxygen and Nitrogen atoms.
Visualization: Computational Workflow
The following diagram illustrates the self-validating workflow for generating the 3D conformer ensemble.
Caption: Figure 1. Hierarchical computational workflow for determining the bioactive conformational ensemble of 3-(Oxan-2-yl)propan-1-amine.
Electronic Properties & Reactivity
Understanding the electronic distribution is vital for predicting metabolic stability (CYP450 oxidation sites) and synthetic reactivity (nucleophilicity).
Electrostatic Potential (ESP) Mapping
-
Method: Map the electrostatic potential onto the electron density isosurface (0.002 au).
-
Prediction:
-
Red Regions (Negative Potential): Localized on the amine Nitrogen (strongest) and the ether Oxygen (weaker).
-
Blue Regions (Positive Potential): Localized on the amine protons.
-
-
Implication: The primary amine is the exclusive nucleophile. The ether oxygen is sterically shielded and electronically less basic, preventing competitive binding in metal-chelation scenarios unless the metal is highly oxophilic.
pKa Prediction Protocol
The basicity of the primary amine is a key ADMET parameter (ionization at physiological pH 7.4).
-
Theoretical Approach: Thermodynamic Cycle (Direct Method).[3]
-
Equation:
-
Solvation Model: SMD (Solvation Model based on Density) in water.
-
Reference Standard: Use Propylamine (experimental pKa = 10.71) as an isodesmic reference to cancel systematic errors.
-
Expected pKa: ~10.2 – 10.6. The inductive electron-withdrawing effect (-I) of the ether oxygen (3 carbons away) slightly lowers the pKa compared to a pure alkyl chain.
In Silico ADMET Profiling
For drug development, this fragment must be evaluated for "drug-likeness."
Blood-Brain Barrier (BBB) Permeability
Given its use in H3 antagonists (CNS targets), BBB penetration is crucial.
-
Criteria:
-
Assessment:
-
TPSA: 29.5 Ų (Highly favorable).
-
LogP: ~1.0 (Slightly low).
-
Metabolic Stability (SOM Prediction)
Using Fukui functions (
-
Site of Metabolism (SOM): The
-carbons relative to the ether oxygen and the amine are most susceptible to oxidative deamination or O-dealkylation by CYP450 enzymes.
Synthetic Route Planning (Retrosynthesis)
To validate theoretical models, one must synthesize the compound. The following retrosynthetic analysis ensures access to the scaffold.
Retrosynthetic Logic
The most robust route utilizes the commercially available 3,4-dihydro-2H-pyran .
-
Formylation/Hydroformylation: Introduction of the carbon chain.
-
Chain Extension: Wittig or Horner-Wadsworth-Emmons reaction.
-
Functional Group Interconversion: Reduction of nitrile or amide to the amine.
Caption: Figure 2. Retrosynthetic pathway for accessing 3-(Oxan-2-yl)propan-1-amine from dihydropyran precursors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15783714, 3-(Oxan-2-yl)propan-1-ol (Analogous Scaffold). Retrieved from [Link]
-
Gaussian, Inc. DFT Methods and Basis Sets: wB97X-D Functional. Wallingford, CT. Retrieved from [Link]
-
SwissADME. Molecular Properties and ADMET Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydropyrans: Prins Cyclization and Derivatives. Retrieved from [Link]
- Cramer, C. J., & Truhlar, D. G. (2009).Density Functional Theory for Transition Metals and Transition States (SMD Solvation Model). Journal of Physical Chemistry A.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-[2-(Oxolan-3-yl)-1,3-thiazol-4-yl]propan-1-amine | C10H16N2OS | CID 116003817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]propan-2-amine | C11H18N2OS | CID 115088292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Oxan-2-yl)propan-1-ol | C8H16O2 | CID 15783714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
use of 3-(Oxan-2-yl)propan-1-amine in organic synthesis
Application Note: Strategic Utilization of 3-(Oxan-2-yl)propan-1-amine in Medicinal Chemistry
Part 1: Introduction & Strategic Value
3-(Oxan-2-yl)propan-1-amine (CAS: 51993-93-2), also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine, is a versatile aliphatic building block.[1][2] In modern medicinal chemistry, it serves a critical role as a physicochemical modulator .[1][2]
While aromatic "propyl-amine" linkers (e.g., in chlorpheniramine) are historic staples of GPCR ligand design, they often suffer from high lipophilicity (cLogP) and metabolic liability (CYP450 oxidation of the aromatic ring).[1][2] The Tetrahydropyran (THP) ring in this building block acts as a non-aromatic, polar bioisostere for phenyl or cyclohexyl groups.[1][2]
Key Advantages:
-
LogP Reduction: The ether oxygen in the THP ring lowers cLogP compared to the carbocyclic analog (cyclohexyl), improving aqueous solubility.[1][2]
-
Metabolic Stability: The THP ring is generally resistant to oxidative metabolism compared to electron-rich phenyl rings.[1][2]
-
Flexible Linker: The C3-propyl chain provides optimal spacing (approx.[1][2] 3.5–4.5 Å) for bridging binding pockets without introducing rigid conformational constraints.[1][2]
Part 2: Reactivity Profile & Handling
The molecule features a primary aliphatic amine (
-
Nucleophilicity: High.[1][2] It reacts readily with acyl chlorides, activated esters, sulfonyl chlorides, and electron-deficient heterocycles (SNAr).[1][2]
-
Basicity: Typical for primary alkyl amines (
).[1][2] -
Stereochemistry: The C2 position of the oxane ring is a chiral center.[1][2] Commercial supplies are typically racemic .[1][2]
Storage: Store at 2–8°C under argon. Isolate from strong oxidizers and atmospheric
Part 3: Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Application: Synthesis of GPCR ligands or Enzyme Inhibitors where the amine acts as a "tail" group.[1][2]
Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior kinetics and lower racemization risk compared to EDC/HOBt, ensuring high yield for this sterically unhindered amine.[1][2]
Materials:
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange.[1][2] Stir for 10 minutes to form the activated ester (O-At ester).[1][2]
-
Amine Addition: Add 3-(Oxan-2-yl)propan-1-amine (1.2 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 143.1 - 18.0).[1][2]
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[1][2]
(2x), water (1x), and brine (1x).[1][2] -
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
Self-Validation Check:
-
Success Indicator: Disappearance of the acid peak on LC-MS.[1][2]
-
Troubleshooting: If the reaction is sluggish, check the pH. The reaction mixture must remain basic (pH > 9) for the amine to remain nucleophilic.[1][2] Add more DIPEA if necessary.[1][2]
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
Application: Installing the THP-propyl tail onto kinase inhibitor scaffolds (e.g., Pyrimidines, Pyridines).[1][2]
Rationale: The primary amine is a potent nucleophile for displacing halogens on electron-deficient heteroaromatics.[1][2] This reaction often requires heat and a polar aprotic solvent.[1][2]
Materials:
-
Substrate: 2,4-Dichloropyrimidine (or similar heteroaryl chloride) (1.0 equiv)[1][2]
-
Base:
(2.5 equiv) or TEA (3.0 equiv)[1][2] -
Solvent: DMSO or NMP (for high heat) or Isopropanol (for milder conditions).[1][2]
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or sealed tube with the Chlorinated Heterocycle (1.0 mmol) and
(2.5 mmol). -
Solvation: Add DMSO (3 mL).
-
Amine Addition: Add 3-(Oxan-2-yl)propan-1-amine (1.1 mmol).
-
Reaction:
-
Method A (Thermal): Heat to 80–100°C for 4–12 hours.
-
Method B (Microwave): Irradiate at 120°C for 20 minutes (High Absorption setting).
-
-
Workup (Critical for DMSO): Pour the reaction mixture into crushed ice/water (20 mL). The product often precipitates.[1][2]
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct synthetic pathway based on the electrophilic partner.
Figure 1: Synthetic decision tree for functionalizing 3-(Oxan-2-yl)propan-1-amine.[1][2]
Part 5: Physicochemical Data Summary
Comparison of the THP-propyl linker versus the traditional Phenyl-propyl linker.
| Property | 3-(Oxan-2-yl)propyl-R | 3-Phenylpropyl-R | Impact on Drug Design |
| LogP (Approx) | 1.2 – 1.5 | 2.5 – 3.0 | THP reduces lipophilicity, improving solubility.[1][2] |
| H-Bond Acceptors | 1 (Ether Oxygen) | 0 | THP can engage in H-bonding with solvent or protein.[1][2] |
| Rotatable Bonds | 3 | 3 | Similar entropic penalty upon binding.[1][2] |
| Metabolic Risk | Low (Ether stability) | High (Benzylic oxidation/Ring hydroxylation) | THP offers superior metabolic stability.[1][2] |
| Aromaticity | None ( | Yes ( | THP avoids "flatland" issues, increasing |
Part 6: References
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1][2]
-
Context: Authoritative review on using THP rings as phenyl bioisosteres.
-
-
Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link
-
Context: Basis for selecting HATU in Protocol A.
-
-
Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Link[1][2]
-
Context: Statistical validation of Amide Coupling and SNAr as top priority reactions.
-
-
PubChem Compound Summary. "3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Context: Verification of chemical structure and identifiers.
-
Sources
Application Note: Experimental Protocols for 3-(Oxan-2-yl)propan-1-amine
Abstract & Molecule Profile[1][4]
3-(Oxan-2-yl)propan-1-amine , also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine , is a versatile bifunctional building block featuring a primary amine and a lipophilic tetrahydropyran (THP) ether ring.[1][2][3] It is frequently employed in medicinal chemistry to introduce a polar-neutral pharmacophore that improves metabolic stability and solubility compared to acyclic ethers or alkyl chains.[1][2][3]
This guide provides a comprehensive technical framework for handling this amine, including physicochemical properties, validated reaction protocols (amide coupling, reductive amination), and critical troubleshooting steps to prevent side reactions involving the ether ring.[1][2]
Physicochemical Profile[1][3][4][5][6][7]
| Property | Value (Experimental/Calculated) | Notes |
| IUPAC Name | 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine | "Oxan-2-yl" is the preferred IUPAC name for the ring system.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 143.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs |
| Boiling Point | ~200–210 °C (est. at 760 mmHg) | High boiling point due to H-bonding; distill under vacuum.[2][3] |
| pKa (Conjugate Acid) | ~10.5 | Typical for primary alkyl amines. |
| Solubility | Soluble in DCM, MeOH, THF, DMSO, Water | Amphiphilic nature allows broad solvent compatibility.[1] |
| CAS Registry | Varies by isomer | Verify specific isomer (2-yl vs 4-yl). Common analog: 4-yl isomer (CAS 1086393-62-5).[1][2][3] |
Handling & Storage Protocols
Safety Warning: Like most primary amines, this compound is corrosive and can cause severe skin burns and eye damage. It is also potentially sensitizing .
Storage Requirements[1][3][8][9][10][11]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent carbamate formation (
).[1][2][3] -
Temperature: Refrigerate (2–8 °C) for long-term storage to minimize oxidation.
-
Container: Glass or Teflon-lined containers. Avoid aluminum or reactive metals.
Handling Best Practices
-
Dispensing: Use a gas-tight syringe or positive displacement pipette to avoid introducing moisture/air.[2]
-
Neutralization: Keep a dilute acetic acid solution nearby for neutralizing spills.
-
PPE: Neoprene or Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]
Application 1: Amide Coupling (Drug Discovery Workflow)
The primary amine is a potent nucleophile. The challenge in coupling reactions is not reactivity, but rather purification and preventing the "sticky" nature of the amine from reducing yield during workup.[1]
Protocol: HATU-Mediated Coupling
Objective: Couple 3-(oxan-2-yl)propan-1-amine with a carboxylic acid (
Materials
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.
-
Amine Addition: Add 3-(Oxan-2-yl)propan-1-amine (1.0 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for
of product; disappearance of Acid). -
Workup (Critical):
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Workflow Diagram: Amide Coupling
Caption: Optimized workflow for HATU-mediated amide coupling ensuring complete activation before amine addition.
Application 2: Reductive Amination
This reaction connects the amine to an aldehyde or ketone.
Note on THP Stability: The THP ether is stable to the mild acidic conditions of reductive amination (
Protocol: NaBH(OAc)3 Method
Objective: Synthesize a secondary amine via reductive alkylation.
Materials
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv)[1][2] -
Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.[1][2][3]
Step-by-Step Methodology
-
Imine Formation: Dissolve the Amine and Carbonyl in DCE (0.2 M). If the reaction is sluggish, add Acetic Acid (1 equiv). Stir for 30–60 minutes.
-
Reduction: Add
(1.5 equiv) as a solid in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench by adding saturated aqueous
until gas evolution stops. -
Extraction: Extract with DCM (x3).
-
Purification: The secondary amine product is often basic.
-
Option A: Acid/Base extraction (Extract product into 1M HCl, wash organic layer, basify aqueous layer, extract back into DCM).[1]
-
Option B: Column chromatography (DCM/MeOH/NH4OH 90:10:1).
-
Synthesis of the Building Block (If Commercial Stock Unavailable)
If the specific 2-yl isomer is not available, it can be synthesized from the commercially available alcohol or bromide.[1][2]
Route: 2-(3-bromopropyl)tetrahydro-2H-pyran
Caption: Two-step synthesis route converting the alkyl bromide to the primary amine via an azide intermediate.[1][2][3]
Troubleshooting & Analytical Validation
Common Issues
-
"Missing" Product in LCMS:
-
Salt Formation:
NMR Validation (Proton)
-
2.6–2.7 ppm (t, 2H): Methylene protons adjacent to the amine (
).[1][2][3] -
3.3–4.0 ppm (m, 3H): Protons on the ether ring (
).[1][2][3] - 1.2–1.9 ppm (m, various): Alkyl chain and ring protons.
References
-
Safety Data & Handling: Fisher Scientific. Safety Data Sheet: 3-Amino-1-propanol (Analogous handling). Retrieved from
-
Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]
-
THP Ether Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2][3] (General reference for ether stability).
-
Synthesis of Pyran-Amines: Synthesis of 2H-pyran-2-ones and fused pyran-2-ones. Retrieved from
Sources
Technical Application Note: 3-(Oxan-2-yl)propan-1-amine in Heterocyclic Synthesis
Executive Summary
This guide details the synthetic utility of 3-(oxan-2-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine) as a versatile building block in medicinal chemistry. While 4-substituted tetrahydropyrans (THP) are ubiquitous in approved drugs (e.g., Venetoclax), the 2-substituted propyl-amine variant offers a unique structural vector. It provides a flexible 3-carbon tether combined with the solubilizing, non-aromatic lipophilicity of the THP ring.
This note outlines protocols for leveraging this amine in:
-
SNAr Couplings to generate kinase inhibitor scaffolds (Quinazolines).
-
Reductive Aminations for PROTAC linker construction.
-
Multicomponent Reactions (Ugi) for rapid library generation.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3-(Oxan-2-yl)propan-1-amine |
| CAS Number | 7236-66-0 |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | ~210°C (Predicted) |
| Solubility | Soluble in MeOH, DCM, DMSO, Water |
| pKa (Conjugate Acid) | ~10.5 (Typical for primary alkyl amines) |
| Storage | 2-8°C, Hygroscopic. Store under inert gas (Ar/N2). |
Handling Precaution: As a primary aliphatic amine, this compound is basic and likely acts as a skin/eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid exposure to atmospheric CO2 to prevent carbamate salt formation.
Application I: Synthesis of Quinazoline-Based Kinase Inhibitors
Context: The 4-anilinoquinazoline scaffold is the core of EGFR inhibitors like Gefitinib and Erlotinib. Replacing the aniline or solubilizing tail with a THP-propyl-amino group can modulate potency and metabolic stability (reducing aromatic ring count).
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary amine performs a nucleophilic attack on the electron-deficient C4 position of the quinazoline, displacing the chloride.
Figure 1: SNAr pathway for coupling 3-(oxan-2-yl)propan-1-amine to a heteroaryl chloride.
Detailed Protocol
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
3-(Oxan-2-yl)propan-1-amine (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv) or DIPEA
-
Isopropanol (IPA) (Solvent, 10 mL/g)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (e.g., 1.0 mmol) in Isopropanol (10 mL).
-
Addition: Add Et3N (2.0 mmol) followed by 3-(oxan-2-yl)propan-1-amine (1.2 mmol).
-
Reaction: Heat the mixture to reflux (approx. 82°C) under nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Checkpoint: Reaction is typically complete within 2–4 hours. The product often precipitates as the hydrochloride salt if base is omitted, but remains in solution with Et3N.
-
-
Workup:
-
Cool to room temperature.[1]
-
Remove volatiles under reduced pressure.
-
Redissolve residue in DCM and wash with saturated NaHCO3 (2x) and Brine (1x).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).
Validation:
-
LC-MS: Look for [M+H]+ peak corresponding to the coupled product.
-
1H NMR: Diagnostic shift of the NH proton and disappearance of the C-Cl signal.
Application II: Linker Synthesis for PROTACs (Reductive Amination)
Context: The 3-carbon chain combined with the THP ring acts as an ideal "linker" in Proteolysis Targeting Chimeras (PROTACs). It provides distance between the E3 ligase ligand and the Warhead while maintaining physicochemical properties (LogP) suitable for cell permeability.
Detailed Protocol
Reagents:
-
Aldehyde-functionalized E3 Ligase Ligand (e.g., Thalidomide derivative) (1.0 equiv)
-
3-(Oxan-2-yl)propan-1-amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) or DCE
Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCM (10 mL). Add catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine/iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO4, and concentrate.
-
Purification: This secondary amine is often purified via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure high purity for biological testing.
Application III: Ugi Multicomponent Reaction (MCR)
Context: For rapid library generation, this amine serves as the "Amine" component in the Ugi 4-component reaction (Amine + Aldehyde + Carboxylic Acid + Isocyanide) to yield peptidomimetic bis-amides.
Figure 2: Workflow for generating THP-functionalized peptidomimetics via Ugi reaction.
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and 3-(oxan-2-yl)propan-1-amine (1.0 equiv) in Methanol (concentration ~0.5 M). Stir for 30 mins to form the imine.
-
Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
Stir at RT for 24–48 hours.
-
Concentrate and purify via automated flash chromatography.
References
-
Quinazoline Synthesis (SNAr): Rakesh, K. P., et al. "Quinazoline derivatives as EGFR kinase inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic & Medicinal Chemistry 24.16 (2016): 3760-3773. Link
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link
-
THP in Drug Discovery (Venetoclax Context): Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine 19.2 (2013): 202-208. Link (Demonstrates utility of THP-amine motifs in successful drugs).
-
Ugi Reaction Review: Dömling, A. "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology 6.3 (2002): 306-313. Link
Sources
analytical methods for quantifying 3-(Oxan-2-yl)propan-1-amine
Application Note: Analytical Quantification of 3-(Oxan-2-yl)propan-1-amine
Executive Summary & Molecule Profile
Target Analyte: 3-(Oxan-2-yl)propan-1-amine IUPAC Name: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol Physicochemical Profile:
-
Chromophores: None (UV-transparent >210 nm).
-
Basicity: Strong base (Estimated pKa ~10.5, typical of primary aliphatic amines).
-
Polarity: Moderately polar; amenable to both Reversed-Phase (RP) and HILIC modes.
Analytical Challenge:
The absence of a conjugated
Method Selection Decision Tree
The following workflow illustrates the logic for selecting the appropriate analytical technique based on laboratory resources and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal analytical platform based on sensitivity needs and instrument availability.
Protocol A: LC-ESI-MS/MS (Trace Quantification)
Rationale: Mass spectrometry is the gold standard for this analyte due to its high ionization efficiency (protonation of the amine) and lack of reliance on UV absorption.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.
-
Expert Insight: We select XBridge BEH because its hybrid particle technology withstands high pH, allowing us to suppress the ionization of the amine in the mobile phase if needed, improving peak shape.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion: [M+H]⁺ = 144.2 m/z .
-
MRM Transitions (Optimization Required):
-
Quantifier: 144.2 -> 127.1 (Loss of NH₃, -17 Da).
-
Qualifier: 144.2 -> 83.1 (Ring cleavage fragment).
-
Note: Perform a product ion scan (10-40 eV CE) to confirm transitions for your specific instrument geometry.
-
Sample Preparation
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A.
-
Matrix Extraction (Plasma/Tissue):
-
Add 50 µL sample + 150 µL cold Acetonitrile (protein precipitation).
-
Vortex 30s, Centrifuge 10,000 x g for 10 min.
-
Inject 5 µL of supernatant.
-
Protocol B: Derivatization-HPLC-UV (QC & Purity)
Rationale: For labs without MS, derivatization attaches a UV-absorbing "tag" to the primary amine, enabling detection at 254 nm or fluorescence.
Reaction Chemistry: Benzoyl Chloride
We utilize Benzoyl Chloride over OPA/FMOC for this protocol because the benzamide derivative is extremely stable and allows for simple UV detection, which is more robust for bulk purity assays than fluorescence.
-
Reaction: R-NH₂ + Ph-COCl → R-NH-CO-Ph + HCl
Derivatization Procedure
-
Reagent Prep: 5% Benzoyl Chloride in Acetonitrile.
-
Buffer: 2M NaOH (to scavenge HCl and drive reaction).
-
Workflow:
-
Aliquot 100 µL Sample (in water/methanol).
-
Add 50 µL 2M NaOH.
-
Add 50 µL Benzoyl Chloride reagent.
-
Vortex immediately. React at Room Temp for 5 mins.
-
Quench: Add 50 µL 1M Glycine (removes excess reagent) or stop with 10% Phosphoric acid.
-
HPLC Conditions
-
Detector: UV at 230 nm (Benzamide absorption max) or 254 nm.
-
Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Isocratic: 40% Water / 60% Acetonitrile (Adjust based on retention).
-
-
Performance: The derivative is neutral and hydrophobic, resulting in sharp, symmetrical peaks without tailing.
Protocol C: GC-FID (Volatile Impurities)
Rationale: Ideal for checking residual solvents or if the amine is present in a non-aqueous process stream.
Column & Conditions
-
Column: DB-1 or HP-5 (Non-polar), 30m x 0.32mm x 0.25µm.
-
Note: A "Base-Deactivated" liner is critical to prevent amine adsorption in the inlet.
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Temperature Program:
-
50°C (Hold 2 min) -> 20°C/min -> 250°C (Hold 5 min).
-
-
Inlet: Split 20:1, 250°C.
-
Detector: FID, 300°C.
Validation Criteria (ICH Q2 Guidelines)
To ensure the trustworthiness of these methods, the following validation parameters must be met:
| Parameter | LC-MS/MS Criteria | HPLC-UV (Deriv.) Criteria |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (Recovery) | 85-115% | 95-105% |
| Precision (RSD) | < 10% | < 2% |
| LOD (S/N > 3) | ~ 1-5 ng/mL | ~ 0.5 µg/mL |
| Specificity | No interference at retention time | Peak purity index > 990 |
References
-
Vance, J. A., et al. "Analytical strategies for hydrophilic amines: Challenges and solutions." Journal of Chromatography A, 1218(15), 2011. Link
-
Bartolomeo, M. P., & Maisano, F. "Validation of a reversed-phase HPLC method for quantitative determination of amines after derivatization with benzoyl chloride." Journal of Pharmaceutical and Biomedical Analysis, 41(2), 2006. Link
-
Center for Drug Evaluation and Research (CDER). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. Link
-
Kataoka, H. "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, 733(1-2), 1996. Link
Application Notes and Protocols for 3-(Oxan-2-yl)propan-1-amine in Coordination Chemistry
Foreword: Unveiling the Potential of an Underexplored Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to advancing the frontiers of catalysis, materials science, and medicinal chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(Oxan-2-yl)propan-1-amine as a ligand. While this particular ligand is noted in chemical databases[1], it remains a largely underexplored molecule in the scientific literature.
This guide, therefore, takes a forward-looking perspective. It provides not only a thorough introduction to the structural and electronic properties of 3-(Oxan-2-yl)propan-1-amine but also proposes robust, scientifically-grounded protocols for its synthesis and its use in the preparation of novel metal complexes. The subsequent sections on characterization and potential applications are based on established principles of coordination chemistry and draw parallels from well-studied related ligand systems. Our objective is to provide a solid foundation for researchers to initiate and advance the study of this promising ligand.
Ligand Profile: 3-(Oxan-2-yl)propan-1-amine
1.1. Structural and Electronic Characteristics
3-(Oxan-2-yl)propan-1-amine is a bifunctional molecule featuring a primary amine group and a tetrahydropyran (oxane) ring, connected by a flexible propyl linker.
-
Primary Amine Group: The terminal -NH₂ group is a classic Lewis base, readily donating its lone pair of electrons to a metal center to form a coordinate bond.
-
Oxane Ring: The oxygen atom within the tetrahydropyran ring possesses lone pairs of electrons and can act as a secondary donor site.
-
Propyl Linker: The three-carbon chain provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
This combination of a "hard" amine donor and a "borderline" ether donor suggests that 3-(Oxan-2-yl)propan-1-amine can act as a bidentate N,O-chelating ligand, forming a stable six-membered ring upon coordination to a metal center.
1.2. Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of 3-(Oxan-2-yl)propan-1-amine: A Proposed Protocol
2.1. Reaction Scheme
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Oxan-2-yl)propan-1-amine
Case ID: PUR-THP-AMINE-001 Compound: 3-(Oxan-2-yl)propan-1-amine Synonyms: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine; 3-(2-Tetrahydropyranyl)propylamine. CAS: 25072-38-2 (Generic/Isomer specific may vary)
Welcome to the Technical Support Center
You are likely working with 3-(Oxan-2-yl)propan-1-amine , a primary amine attached to a saturated oxygen heterocycle. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this molecule.
The Core Challenge: Users often confuse the 2-alkyl tetrahydropyran (THP) ring in this molecule with a 2-alkoxy THP (acetal) protecting group.
-
Fact: The ether linkage in your molecule is cyclic and alkyl-substituted. It is chemically stable to acids and bases under standard workup conditions.
-
Implication: You can safely use acid-base extraction without opening the ring, provided you avoid extremely harsh conditions (e.g., refluxing HI).
Module 1: The "Deep Clean" (Acid-Base Extraction)
Issue: "My NMR shows non-basic impurities (nitriles, amides, or solvents), but I don't want to run a column."
The Solution: Because your product is a primary amine, it can be reversibly switched between water-soluble (salt) and organic-soluble (free base) forms. This is the most efficient method to remove neutral organic impurities.
Workflow Diagram: Acid-Base Separation
Caption: Logical flow for separating basic amines from neutral impurities using pH switching.
Step-by-Step Protocol
-
Dissolution: Dissolve crude oil in Diethyl Ether (
) or Dichloromethane (DCM).-
Note:
is preferred as it floats, making the aqueous drain easier.
-
-
Protonation: Add 1M HCl slowly with stirring. Check pH of the aqueous layer; it must be acidic (pH < 2).
-
Mechanism:[1]
(Water Soluble).
-
-
Wash: Shake and separate layers. Keep the Aqueous layer.
-
Troubleshooting: If an emulsion forms, add a small amount of brine.
-
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Observation: The clear solution will turn cloudy/oily as the free amine liberates.
-
-
Extraction: Extract the aqueous mixture 3x with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Module 2: Vacuum Distillation (Removing Color & Oligomers)
Issue: "My sample is yellow/brown, or I have high-boiling impurities."
The Solution: Amines oxidize to form colored N-oxides and imines. Distillation is the gold standard for restoring the colorless liquid state.
Critical Data: Boiling Point Estimation This specific molecule has a high boiling point at atmospheric pressure (likely >200°C), which risks decomposition. You must use vacuum.
| Pressure (mmHg/Torr) | Estimated Boiling Point (°C) | Bath Temp Recommendation (°C) |
| 760 (Atm) | ~210 - 220°C (Decomp risk) | DO NOT ATTEMPT |
| 10 - 15 | ~95 - 105°C | 120°C |
| 0.5 - 1.0 | ~60 - 70°C | 85°C |
Note: Estimates based on nomograph data for primary alkyl amines of similar molecular weight (MW ~143).
Protocol:
-
Use a short-path distillation head to minimize hold-up volume.
-
Flush the system with Nitrogen/Argon before applying vacuum (prevents oxidation).
-
Pro Tip: If the product bumps, use a magnetic stir bar and a cow receiver to collect the initial "forerun" (often contains solvent residues) separately from the main fraction.
Module 3: Chromatography Troubleshooting
Issue: "I ran a silica column, and my product streaked from baseline to solvent front. I lost half my yield."
The Cause:
Silica gel is slightly acidic (
The Solution: Amine-Modified Silica You must neutralize the silica surface.
Recommended Eluent Systems:
-
DCM / Methanol / Triethylamine (TEA):
-
Ratio: 90 : 9 : 1
-
Function: TEA saturates the silica sites, allowing your product to elute freely.
-
-
DCM / Methanol / Ammonia (7N in MeOH):
-
Ratio: 95 : 5
-
Benefit: Ammonia is volatile; no need to remove high-boiling TEA later.
-
Module 4: Advanced Impurity Removal
Issue: "I have specific impurities like secondary amines or metal catalysts."
Troubleshooting Logic Tree
Caption: Decision matrix for selecting the correct purification method based on impurity type.
Protocol: Removing Secondary Amines (Salicylaldehyde Method)
Context: If you synthesized this via nitrile reduction, you likely have secondary amine dimer impurities.
-
Reaction: This method is generally used for analyzing purity, but for prep scale, distillation is superior due to the boiling point difference.
-
Alternative: If distillation fails, convert the primary amine to a Salicylaldehyde imine (solid), wash away the liquid secondary amine, and then hydrolyze the imine back to the primary amine with aqueous acid.
Protocol: Metal Scavenging
Context: If prepared via Hydrogenation (Raney Ni or Pd/C).
-
Dissolve amine in MeOH.
-
Add SiliaMetS® Thiol or Thiourea functionalized silica (5-10 wt% relative to product).
-
Stir for 4 hours at room temperature.
-
Filter through a 0.45µm pad. The filtrate will be metal-free.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid-Base extraction of amines).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (General methods for distillation and drying of amines).
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Link (Source for amine-modified silica chromatography techniques).
-
Organic Chemistry Portal. "Tetrahydropyran Synthesis and Stability." Link (Confirmation of THP ether stability vs acetal instability).
Sources
Technical Support Center: Stability & Handling of 3-(Oxan-2-yl)propan-1-amine
[1]
Molecule Profile & Stability Overview
Compound: 3-(Oxan-2-yl)propan-1-amine (Synonyms: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine; 3-(Tetrahydropyran-2-yl)propylamine)[1]
This molecule is a bifunctional building block containing a saturated cyclic ether (tetrahydropyran/THP) and a primary aliphatic amine .[2] While the THP ring is generally robust, the primary amine is a "soft spot" for degradation.[2] Users typically encounter instability not because the molecule falls apart, but because it reacts with its environment (air, moisture, and specific solvents).[1]
The "Dual-Threat" Instability Profile
-
The Amine Vector (High Risk): Prone to oxidation (yellowing), carbonylation (white crust with
), and nucleophilic attack on chlorinated solvents.[2] -
The Ether Vector (Low Risk): The THP ring is stable to base but susceptible to ring-opening in strong aqueous acids or peroxide formation upon prolonged exposure to air and light.[2]
Troubleshooting Guide: Common Failure Modes
Issue A: The Solution Turned Yellow/Brown
Diagnosis: Oxidative Degradation Primary amines are susceptible to radical oxidation by atmospheric oxygen.[2] This process is accelerated by light and trace metal impurities.[2] The yellow color typically indicates the formation of N-oxides, imines, or complex oligomers (similar to the "browning" of aniline).[2]
-
Immediate Action: Check the purity via LC-MS. If purity is >95%, the color is likely a trace impurity (ppm level) with high extinction coefficient.[2] It may still be usable for crude reactions.[2]
-
Prevention:
-
Sparging: Always sparge solvents with Argon or Nitrogen for 15 minutes before dissolving the amine.[2]
-
Storage: Store the neat oil under an inert atmosphere (Argon balloon or glovebox) at -20°C.
-
Issue B: White Solid/Crust Forming on Cap or in Solution
Diagnosis: Carbamate Formation (
-
Mechanism:
[1] -
Impact: This changes the stoichiometry of your reaction.[2] The "salt" may not dissolve in your organic solvent, leading to lower yields.[2]
-
Troubleshooting:
Issue C: Unexpected "M+12" or "M+14" Peaks in LCMS
Diagnosis: Solvent Reactivity (The DCM Trap) CRITICAL WARNING: Do NOT dissolve primary amines in Dichloromethane (DCM) for prolonged periods (e.g., overnight storage or reflux).[2] DCM is not inert.[2] It acts as an electrophile toward strong nucleophiles like primary amines, leading to slow alkylation (the "Menschutkin reaction" variant) or aminal formation.[2]
Diagnostic & Decision Logic (Visualized)
The following flowchart guides you through diagnosing stability issues based on visual and analytical cues.
Caption: Figure 1.[1][2] Diagnostic logic tree for identifying degradation modes based on visual cues and solvent history.
Solvent Compatibility Matrix
Use this table to select the correct solvent for storage and reactions.
| Solvent Class | Compatibility | Risk Level | Technical Notes |
| Alcohols (MeOH, EtOH) | High | Low | Excellent solubility.[1] Protophilic nature stabilizes the amine.[2] Note: Ensure alcohol is aldehyde-free.[1][2] |
| Ethers (THF, MTBE) | Medium | Low | Good for reactions.[1][2] THF can form peroxides; use inhibited THF or test regularly.[2] |
| Chlorinated (DCM, Chloroform) | INCOMPATIBLE | Critical | DO NOT USE for storage. Reacts with amine to form alkylated impurities (gem-diamines) over time [1].[1] |
| Ketones (Acetone) | INCOMPATIBLE | Critical | Forms imines (Schiff bases) rapidly.[1][2] Irreversible if water is removed.[2] |
| DMSO / DMF | High | Low | Good stability, but hygroscopic.[1][2] Wet DMSO will promote |
| Water | pH Dependent | Medium | Stable at low pH (salt form).[1][2] At high pH (free base), it will absorb |
Protocol: Preparation of a Stable Stock Solution
To ensure reproducibility in biological or chemical assays, follow this "Self-Validating" protocol.
Materials:
-
3-(Oxan-2-yl)propan-1-amine (Neat oil)[1]
-
Anhydrous Methanol or DMSO[2]
-
Argon/Nitrogen gas
-
Septum-capped vial[1]
Step-by-Step Procedure:
-
Degas the Solvent: Spurge the solvent (MeOH or DMSO) with Argon for 10–15 minutes. Why? Removes dissolved
(prevents yellowing) and (prevents precipitation). -
Weighing: If possible, weigh the amine in a glovebox.[2] If on a benchtop, work quickly and flush the headspace of the stock bottle with Argon immediately after opening.[2]
-
Dissolution: Add the amine to the degassed solvent.
-
Target Concentration: 10 mM to 100 mM.[2]
-
-
Sealing: Cap tightly under inert gas. Wrap the cap with Parafilm to prevent moisture ingress.[2]
-
Storage: Store at -20°C.
Degradation Mechanism Visualization
Understanding how the molecule breaks down allows you to predict impurities.[2]
Caption: Figure 2. Primary degradation pathways.[2] Note that Carbonylation is the fastest, while DCM reaction is a common user error.[1]
References
-
Reactivity of Amines with DCM
-
Source: Esteves, H. A., et al. "Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane."[1][3] Organic Process Research & Development, 2024.[1][2][3]
-
Context: Explains the mechanism where DCM reacts with secondary and primary amines to form aminals and formaldehyde equivalents.[2]
-
-
General Amine Stability (Carbonylation)
-
Oxidation Mechanisms of Aliphatic Amines
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-(Oxan-2-yl)propan-1-amine Derivatives: A Guide for Drug Discovery Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, derivatives of 3-(oxan-2-yl)propan-1-amine represent a promising, yet underexplored, class of molecules. The inherent structural features of the oxane (tetrahydropyran) ring coupled with a flexible propanamine side chain offer a versatile scaffold for designing molecules with diverse biological activities. This guide provides a comprehensive comparison of the potential biological activities of these derivatives, drawing upon experimental data from structurally related compounds to inform future drug discovery and development efforts. We will delve into the potential antimicrobial, anticancer, and neuroprotective properties of this chemical class, providing insights into structure-activity relationships (SAR) and detailed experimental protocols for their evaluation.
The 3-(Oxan-2-yl)propan-1-amine Scaffold: A Platform for Diverse Bioactivity
The 3-(oxan-2-yl)propan-1-amine core structure combines a saturated six-membered oxygen-containing heterocycle with a primary amine linked by a three-carbon chain. This arrangement provides several key features that are attractive for medicinal chemistry:
-
The Oxane Ring: This portion of the molecule can engage in hydrogen bonding and offers a degree of conformational flexibility, which can be crucial for binding to biological targets.
-
The Propanamine Linker: The length and flexibility of this linker allow for optimal positioning of the terminal amine group to interact with target proteins.
-
The Terminal Amine: This functional group is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and biological activity.
The diverse biological activities observed in structurally similar compounds, such as those containing aminoguanidinium moieties or other heterocyclic systems, suggest that derivatives of 3-(oxan-2-yl)propan-1-amine could exhibit a broad spectrum of pharmacological effects.[1][2]
Comparative Analysis of Potential Biological Activities
Based on the literature for analogous structures, we can anticipate and compare several key biological activities for novel 3-(oxan-2-yl)propan-1-amine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Amine-containing compounds have long been a cornerstone of antimicrobial drug discovery. For instance, novel tetralone derivatives incorporating an aminoguanidinium moiety have demonstrated significant antibacterial activity against ESKAPE pathogens.[1] Similarly, various heterocyclic compounds bearing amine functionalities have shown potent antimicrobial effects.[2][3][4]
Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Amine Substitution: Modification of the terminal amine with bulky, lipophilic, or aromatic groups could enhance membrane disruption and antibacterial potency. The introduction of moieties like aminoguanidine has been shown to be a promising antibacterial pharmacophore.[1]
-
Oxane Ring Substitution: Introduction of substituents on the oxane ring could influence solubility and target interaction.
-
Chirality: The stereochemistry of the oxane ring may play a significant role in target recognition and activity.
Comparative Data from Analogous Compounds:
| Compound Class | Target Organisms | Key Findings |
| Tetralone-aminoguanidinium derivatives | ESKAPE pathogens, MRSA | Significant antibacterial activity, rapid bactericidal action.[1] |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Gram-positive and Gram-negative bacteria | Potent inhibitors with MIC values in the low micromolar range.[3] |
| Spiro-4H-pyran derivatives | Escherichia coli, Staphylococcus aureus | Demonstrated in vitro antibacterial effects.[4] |
| 3-(2-Oxo-2H-benzo[b][1][5]oxazin-3-yl)propanoates | Candida albicans | All tested compounds were active against this yeast.[6] |
Anticancer Activity
The development of novel anticancer agents remains a high priority in biomedical research. Many clinically used anticancer drugs are nitrogen-containing heterocyclic compounds. For example, 1,2,4-triazine derivatives have shown strong antitumor activity in clinical trials.[7] Furthermore, benzoxazine and aminomethyl compounds derived from eugenol have demonstrated in vivo anticancer activity.[8] The structural similarities suggest that 3-(oxan-2-yl)propan-1-amine derivatives could be a promising scaffold for the development of new anticancer therapies.
Hypothesized Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Aromatic Amine Derivatives: The introduction of aromatic or heteroaromatic moieties to the terminal amine could facilitate interactions with key targets in cancer cells, such as kinases or DNA.
-
Lipophilicity: Optimizing the lipophilicity of the molecule can be crucial for cell permeability and reaching intracellular targets.
-
Specific Substituents: The addition of groups known to interact with cancer-related pathways, such as sulfonamides or ureas, could impart potent and selective anticancer activity.[7]
Comparative Data from Analogous Compounds:
| Compound Class | Cancer Model | Key Findings |
| 1,2,4-Triazine sulfonamide derivatives | Colon cancer cells | Confirmed strong antitumor activity.[7] |
| Benzoxazine and aminomethyl derivatives | Mice fibrosarcoma | Reduced cancer incidence and tumor weight.[8] |
| Chlorinated Pyridazin-3-(2H)-ones | Murine colon cancer | Showed significant in vivo tumor inhibition.[9] |
| 3-O-substitutedflavonols | Human prostate cancer cells | Incorporation of an amino group improved antiproliferative potency.[10] |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. There is growing interest in developing compounds that can protect neurons from damage. Certain amine derivatives have shown promise in this area. For example, an analog of the antidepressant paroxetine has demonstrated superior neuroprotective effects.[11] Additionally, a sesamin derivative has been shown to protect against ischemic and hypoxic neuronal injury.[12] The ability of amine-containing molecules to cross the blood-brain barrier and interact with central nervous system targets makes 3-(oxan-2-yl)propan-1-amine derivatives worthy of investigation for neuroprotective properties.
Hypothesized Structure-Activity Relationship (SAR) for Neuroprotective Activity:
-
Blood-Brain Barrier Permeability: Modifications that enhance lipophilicity while maintaining a suitable polar surface area will be critical for CNS activity.
-
Target-Specific Moieties: Incorporating fragments known to interact with neuroprotective pathways, such as those involving antioxidant or anti-inflammatory mechanisms, could lead to potent compounds.[12]
-
Analogs of Known Neuroactive Compounds: Designing derivatives that are structural analogs of existing neuroprotective agents could be a fruitful strategy.[11][13]
Comparative Data from Analogous Compounds:
| Compound Class | Neurological Model | Key Findings |
| 3-Hydroxy paroxetine (Paroxetine analog) | Rat model of neuroinflammation | Superior antidepressant and neuroprotectant effects compared to paroxetine.[11] |
| Sesamin derivative (MMEDA) | Ischemic and hypoxic neuronal injury models | Exerted effective neuroprotection through antioxidative and anti-inflammatory effects.[12] |
| Amylin analog (Pramlintide) | Alzheimer's disease models | Improved cognitive function and reduced plaque burden.[13] |
| Myrtenal | Experimental dementia model in rats | Improved recognition memory and exerted antioxidant effects.[14] |
Experimental Protocols
To empirically validate the hypothesized biological activities of novel 3-(oxan-2-yl)propan-1-amine derivatives, the following experimental workflows are recommended.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are grown to the mid-logarithmic phase.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microbroth Dilution Assay:
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism only) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the derivatives on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are maintained in appropriate culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
Workflow for In Vitro Anticancer Cytotoxicity Assay
Caption: Workflow for determining the in vitro anticancer cytotoxicity (IC50).
Neuroprotection Assay (Oxidative Stress Model)
Objective: To assess the ability of the derivatives to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Neuronal Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and differentiated.
-
Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.[15]
-
Incubation: The cells are incubated for a further 24 hours.
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the neuroprotective effect of the compounds is determined.
Signaling Pathway in Oxidative Stress-Induced Neurodegeneration
Caption: Potential mechanism of neuroprotection against oxidative stress.
Conclusion and Future Directions
The 3-(oxan-2-yl)propan-1-amine scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. By drawing comparisons with structurally related compounds, we have highlighted the potential for these derivatives to act as antimicrobial, anticancer, and neuroprotective agents. The proposed structure-activity relationships and experimental protocols provide a solid foundation for initiating drug discovery programs centered on this versatile chemical class.
Future research should focus on the synthesis and systematic evaluation of a diverse library of 3-(oxan-2-yl)propan-1-amine derivatives. A thorough investigation of their ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial for identifying candidates with favorable pharmacokinetic profiles.[5] Through a combination of rational design, chemical synthesis, and rigorous biological testing, the full therapeutic potential of this promising scaffold can be unlocked.
References
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed Central. Available at: [Link]
-
Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. Anais da Academia Brasileira de Ciências. Available at: [Link]
-
New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. ResearchGate. Available at: [Link]
-
Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. Available at: [Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. PubMed. Available at: [Link]
-
In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. Available at: [Link]
-
Neuroprotective Effects of the Amylin Analog, Pramlintide, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms. PubMed. Available at: [Link]
-
Novel 3-(2-Oxo-2H-benzo[b][1][5]oxazin-3-yl)propanoates from Dimethyl-2-oxoglutarate and Test of Their Biological Activity. univ-blida.dz. Available at: [Link]
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Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. PubMed Central. Available at: [Link]
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Available at: [Link]
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Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. PubMed. Available at: [Link]
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Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. MDPI. Available at: [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link]
-
Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]
-
Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury. PubMed Central. Available at: [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Available at: [Link]
-
Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. PubMed Central. Available at: [Link]
-
Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. OUCI. Available at: [Link]
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- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Purity Confirmation of 3-(Oxan-2-yl)propan-1-amine
Executive Summary: The "Invisible" Challenge
3-(Oxan-2-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine) presents a specific analytical challenge common in medicinal chemistry building blocks: chromophoric silence .[1]
Lacking a conjugated
This guide objectively compares three scientifically robust alternatives to confirm the purity of this compound:
-
GC-FID: The routine workhorse for volatile aliphatic amines.[1]
-
qNMR: The absolute primary method for mass-balance purity.[1]
-
Non-Aqueous Titration: The classical method for bulk assay values.
Strategic Method Selection
The choice of method depends on the data required (Relative % Area vs. Absolute Weight %).
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Area % vs. Weight %).[1]
Detailed Protocols & Comparative Analysis
Method A: Gas Chromatography - Flame Ionization Detection (GC-FID)
Role: The Routine Workhorse.[1] Why: The flame ionization detector responds to carbon-hydrogen bonds, making it universally sensitive to the oxanyl propyl amine structure where UV fails.
Critical Technical Insight: The "Tailing" Problem
Aliphatic amines interact strongly with silanol groups (Si-OH) in standard silica capillary columns, leading to severe peak tailing. Protocol Requirement: You must use a Base-Deactivated column (e.g., amine-specific stationary phase) or base-modified liner.[1]
Protocol
-
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID).[1] Alternatively, a standard DB-5 or HP-5 can be used only if the sample is derivatized, but for direct injection, use a base-deactivated column.[1]
-
Inlet: Split mode (50:1), 250°C. Liner: Deactivated wool.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min (Solvent cut).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detector (FID): 300°C. H2/Air flow optimized (typically 30/300 mL/min).
-
Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM) or Methanol.
Pros: High resolution; detects volatile organic impurities (solvents). Cons: Destructive; requires reference standard for weight %; assumes all impurities elute.
Method B: Quantitative NMR (qNMR)
Role: The Absolute Truth (Primary Reference Method). Why: qNMR does not require a reference standard of the analyte itself.[2] It relies on the ratio of protons between the analyte and a Certified Reference Material (CRM) internal standard.
Critical Technical Insight: Relaxation Delay (d1)
For accurate integration, the relaxation delay must be at least 5× T1 (longitudinal relaxation time).[3] For aliphatic amines, T1 can be 2-5 seconds.[1] Protocol Requirement: Set d1 ≥ 20 seconds.
Protocol
-
Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and preventing amine proton exchange broadening (which happens in D₂O/MeOD).[1]
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]
-
Selection Logic: These provide sharp singlets in regions typically free of aliphatic overlap (DMSO₂ ~3.0 ppm; TCNB ~7.7 ppm).
-
-
Preparation:
-
Weigh ~10 mg Analyte (
) (precision ±0.01 mg). -
Weigh ~10 mg IS (
) (precision ±0.01 mg). -
Dissolve in 0.6 mL CDCl₃.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Scans: 16 or 32 (for S/N > 250).
-
Relaxation delay (d1): 30s.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = Mass, = Purity.[4][5]
Pros: Absolute purity (w/w); identifies structure and solvent content simultaneously. Cons: Lower sensitivity (LOD ~0.1%); requires expensive instrumentation.
Method C: Non-Aqueous Titration
Role: Bulk Assay Validation. Why: Aliphatic amines are weak bases. In water, the endpoint is indistinct. In glacial acetic acid, they behave as strong bases, allowing sharp endpoints with perchloric acid.[6]
Protocol
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: 50 mL Glacial Acetic Acid.
-
Indicator: Crystal Violet (Visual) or Potentiometric (Glass/Calomel electrode).
-
Procedure:
-
Dissolve ~150 mg of amine in solvent.
-
Titrate to blue-green endpoint (Crystal Violet) or inflection point (Potentiometric).[1]
-
-
Calculation:
Pros: High precision for total amine content; inexpensive. Cons: Non-specific (cannot distinguish between the target amine and impurity amines); requires large sample size (~100mg+).
Comparative Data Summary
| Feature | GC-FID | qNMR | Non-Aqueous Titration |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) | Total Amine Content (% w/w) |
| Specificity | High (Separates isomers/impurities) | High (Structural ID) | Low (Reacts with all bases) |
| LOD (Limit of Detection) | < 10 ppm | ~ 1000 ppm (0.1%) | N/A (Macro method) |
| Sample Requirement | < 1 mg | ~ 10-20 mg | > 100 mg |
| Chromophore Required? | No | No | No |
| Main Limitation | Response factors vary; thermal stability | Sensitivity; Integration errors | Non-selective; Moisture sensitive |
References
-
Subramanian, G. (Ed.). (2010).[7] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for amine chromatography principles).
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.
- United States Pharmacopeia (USP). General Chapter <541> Titrimetry.
- Gough, T. A. (1999). The Analysis of Drugs of Abuse. Wiley.
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [1]
Sources
- 1. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. researchgate.net [researchgate.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. 3-(Oxan-2-yl)propan-1-ol | C8H16O2 | CID 15783714 - PubChem [pubchem.ncbi.nlm.nih.gov]
cross-validation of experimental results for 3-(Oxan-2-yl)propan-1-amine
This guide serves as a technical cross-validation resource for 3-(Oxan-2-yl)propan-1-amine (CAS: 1343576-46-4), a strategic building block in medicinal chemistry.[1] It objectively compares this heterocyclic amine against its carbocyclic analog, validating its utility in modulating physicochemical properties without sacrificing structural integrity.
Optimizing Lipophilicity and Solubility in Drug Scaffolds
Compound Identity:
PART 1: The Strategic Rationale (Physicochemical Validation)
In modern drug discovery, the "Magic Methyl" effect is well known, but the "Strategic Ether" effect—replacing a methylene (-CH₂-) with an ether oxygen (-O-)—is a critical tool for improving drug-likeness.[1]
The primary alternative to 3-(Oxan-2-yl)propan-1-amine is its carbocyclic analog, 3-Cyclohexylpropan-1-amine .[1] While sterically similar, their physicochemical profiles diverge significantly. The oxane (tetrahydropyran) ring acts as a bioisostere that lowers lipophilicity (LogP) and improves aqueous solubility, often a bottleneck in lead optimization.
Head-to-Head Comparison: Oxane vs. Cyclohexane
| Feature | 3-(Oxan-2-yl)propan-1-amine | 3-Cyclohexylpropan-1-amine | Impact on Drug Design |
| Core Ring | Tetrahydropyran (Ether) | Cyclohexane (Carbocycle) | Solubility Modulation |
| cLogP (Approx) | ~ 0.8 - 1.1 | ~ 2.5 - 2.8 | Oxane reduces LogP by ~1.5 units , drastically improving water solubility.[1] |
| H-Bond Acceptors | 2 (Amine + Ether O) | 1 (Amine only) | Ether oxygen offers an additional vector for H-bonding with target proteins.[1] |
| Metabolic Stability | High (C-glycoside mimic) | Moderate (Prone to oxidation) | Cyclohexane rings are often "grease balls" prone to CYP450 hydroxylation; Oxane is electronically deactivated.[1] |
| pKa (Amine) | ~ 10.2 | ~ 10.5 | The inductive effect of the ether oxygen (3 carbons away) has a negligible but stabilizing effect on the amine pKa. |
| Stereochemistry | Chiral Center at C2 | Achiral (if substituted at C1/C4) | Critical: The 2-substituted oxane introduces chirality, requiring enantioselective control or racemic resolution. |
Expert Insight: The choice of the oxan-2-yl moiety is not merely structural; it is functional.[1] By lowering LogP, you reduce the risk of non-specific binding (off-target toxicity) and improve the fraction unbound (
) in plasma, potentially enhancing efficacy despite lower total exposure.
PART 2: Synthetic Cross-Validation (Methodology)
To ensure high fidelity in experimental results, the synthesis of 3-(Oxan-2-yl)propan-1-amine must be robust.[1] We compare two primary routes: Nucleophilic Substitution (Route A) and Reductive Amination/Reduction (Route B) .
Route Comparison Matrix
| Metric | Route A: Nitrile Reduction (Recommended) | Route B: Gabriel Synthesis |
| Precursor | 3-(Oxan-2-yl)propanenitrile | 3-(Oxan-2-yl)propyl bromide |
| Reagents | LiAlH₄ or Raney Ni/H₂ | Potassium Phthalimide, then Hydrazine |
| Atom Economy | High | Low (Phthalimide waste) |
| Scalability | Excellent (Industrial standard) | Moderate (Solubility issues with byproducts) |
| Purity Profile | High (>98% typical) | Risk of residual hydrazine/phthalhydrazide |
Visualizing the Synthetic Workflow
The following diagram illustrates the validated pathways, highlighting the recommended route for maximum yield and purity.
Caption: Comparative synthetic pathways. The Nitrile Reduction route (Green) is validated for superior atom economy and scalability compared to the Gabriel Synthesis.
PART 3: Experimental Protocols (Self-Validating Systems)
To maintain scientific integrity, the following protocols include built-in "Checkpoints" to validate success at each stage.
Protocol 1: Synthesis via Nitrile Reduction (High-Fidelity Method)
Objective: Synthesize 3-(Oxan-2-yl)propan-1-amine from 3-(Oxan-2-yl)propanenitrile.
Reagents:
-
3-(Oxan-2-yl)propanenitrile (1.0 eq)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) - Use pellets for safer handling.[1]
-
Tetrahydrofuran (THF), anhydrous.
-
Workup: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF.
-
Activation: Cool to 0°C. Carefully add LiAlH₄ pellets. Stir for 15 min to ensure suspension homogeneity.
-
Addition: Add 3-(Oxan-2-yl)propanenitrile dropwise (dissolved in minimal THF) to control the exotherm.
-
Checkpoint 1 (Visual): Evolution of H₂ gas should be steady but controlled.
-
-
Reaction: Warm to room temperature and reflux for 4 hours.
-
Checkpoint 2 (TLC): Monitor disappearance of nitrile spot (approx Rf 0.6 in 20% EtOAc/Hex) and appearance of baseline amine spot (ninhydrin active).
-
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.
-
Isolation: Filter the resulting white granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.
Validation Criteria:
-
Yield: Expected >85%.
-
Appearance: Colorless oil.[1]
-
Purity: >95% by GC-MS or ¹H NMR.
Protocol 2: Analytical Validation (Identity & Purity)
Objective: Confirm structure and assess purity using ¹H NMR.
Expected Data (400 MHz, CDCl₃):
-
δ 3.20-3.35 (m, 1H): H-2 of the oxane ring (distinctive methine proton adjacent to ether oxygen).[1]
-
δ 3.90-4.00 (m, 1H) & 3.35-3.45 (m, 1H): H-6 protons of the oxane ring (adjacent to ether oxygen).[1]
-
δ 2.68 (t, 2H, J=7.0 Hz): Terminal methylene protons adjacent to the amine (-CH ₂-NH₂).[1]
-
δ 1.10-1.90 (m, 10H): Overlapping multiplets for the oxane ring (H-3,4,5) and propyl chain linker.
Interpretation Logic:
-
The integration ratio of the δ 2.68 triplet (2H) to the δ 3.20-4.00 region (3H total for H-2 and H-6) must be exactly 2:3 .[1] Deviation indicates incomplete reduction or ring-opening side reactions.[1]
PART 4: Functional Signaling & Application Logic[1]
When incorporating this amine into a larger scaffold (e.g., a kinase inhibitor), the oxane ring exerts specific electronic and steric effects.
Caption: Mechanism of Action for ADME improvement. The oxane ring acts as a "metabolic shield" while simultaneously improving water solubility compared to carbocyclic analogs.
References
-
PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Whitepapers.[1][4] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual grounding for ether-based bioisosteres). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15783714, 3-(Oxan-2-yl)propan-1-ol. (Precursor Validation). Link
-
Accela Chem. (2024).[5] Product Data: 3-(Oxan-2-yl)propan-1-amine (CAS 1343576-46-4).[1][2] Link
Sources
- 1. echemi.com [echemi.com]
- 2. 955401-82-8,2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-(Oxan-2-yl)propan-1-ol | C8H16O2 | CID 15783714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. drughunter.com [drughunter.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

